Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a thiazolo-triazole moiety and a phenyl group. Its structural complexity arises from the fusion of a thiazolo[3,2-b][1,2,4]triazole system, which confers unique electronic and steric properties. The hydroxyl and methyl groups on the thiazolo-triazole ring may influence hydrogen-bonding interactions and metabolic stability, respectively.
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-27-19(26)15-9-11-23(12-10-15)16(14-7-5-4-6-8-14)17-18(25)24-20(28-17)21-13(2)22-24/h4-8,15-16,25H,3,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEOWDFNRFURBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with thiazole and triazole moieties have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom. This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways. For instance, they have been found to exhibit neuroprotective and anti-inflammatory properties, indicating potential involvement in pathways related to inflammation and neuronal function.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence its bioavailability.
Biological Activity
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a piperidine ring and a thiazole-triazole moiety, which are known for their pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 400.5 g/mol. The structure features functional groups such as hydroxyl and ester linkages, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 400.5 g/mol |
| Chemical Structure | Structure |
Biological Activities
Research into the biological activities of this compound suggests several potential therapeutic effects:
Anticancer Activity
Studies indicate that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of triazole have shown cytotoxic effects against various cancer cell lines. The specific compound may similarly inhibit cancer cell proliferation through mechanisms that involve apoptosis induction or cell cycle arrest.
Antimicrobial Properties
Compounds with thiazole and triazole structures often demonstrate antimicrobial activity. This compound could potentially act against bacterial and fungal pathogens due to its unique structural features that facilitate interaction with microbial enzymes or cell membranes.
Neuroprotective Effects
Piperidine derivatives have been explored for their neuroprotective properties. The presence of the piperidine ring in this compound may contribute to its ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress.
Research Findings
Recent studies have highlighted the synthesis and evaluation of various derivatives of triazole-thiazole compounds for their biological activities. For example:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of related compounds against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, reporting IC50 values that indicate significant activity .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds, demonstrating effectiveness against multiple bacterial strains when tested using standard methods .
- Mechanistic Insights : Research has suggested that these compounds may exert their anticancer effects through the inhibition of specific metabolic pathways or by inducing oxidative stress within cancer cells .
Case Studies
Several case studies have been conducted to explore the biological activity of related compounds:
- Case Study 1 : A derivative with a similar structure was found to exhibit an IC50 value of 6.2 μM against HCT-116 cells, indicating potent anticancer activity .
- Case Study 2 : A related compound showed promising results in inhibiting bacterial growth in vitro, suggesting potential applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s activity and mechanism can be contextualized by comparing it to structurally related piperidine and triazole derivatives with documented biological profiles. Below is a detailed analysis:
Piperidine-Pteridine Derivatives (Antiparasitic Agents)
Two optimized piperidine-pteridine derivatives reported by Corona et al. (2012) target Leishmania spp. pteridine reductase 1 (PTR1):
Methyl-1-(4-(((2,4-diaminopteridin-6-yl)methyl)(2-ethoxy-2-oxoethyl)amino)benzoyl)piperidine-4-carboxylate
Methyl 1-(4-(((2,4-diaminopteridin-6-yl)methyl)(2-hydroxyethyl)amino)benzoyl)piperidine-4-carboxylate
The thiazolo-triazole moiety in the query compound replaces the pteridine system, suggesting divergent target specificity. While pteridine derivatives inhibit protozoan enzymes, the query compound’s thiazolo-triazole-piperidine scaffold may favor AChE inhibition, as seen in piperidine-based AChE inhibitors .
Triazole-Based Agrochemicals
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () shares a triazole core but differs in substituents:
The agrochemical derivative’s chloropyridyl group enhances lipophilicity and target binding in pests, whereas the query compound’s phenyl and hydroxy groups may favor interactions with mammalian enzymes like AChE .
Chroman-4-one and Arylnicotinic Acid Derivatives
Chroman-4-one scaffolds (Di Pisa et al., 2017) and arylnicotinic acid-thiosemicarbazides (Eldehna et al., 2019) inhibit Leishmania PTR1 but lack piperidine moieties. Their IC₅₀ values (1–10 µM) highlight the importance of planar aromatic systems for PTR1 binding, contrasting with the query compound’s non-planar thiazolo-triazole-piperidine fusion .
Structural and Functional Insights
- Hydrogen Bonding : The query compound’s hydroxyl group may form intramolecular H-bonds (cf. ’s C–H⋯O/N interactions), stabilizing its conformation .
- Electron Delocalization : The thiazolo-triazole system likely exhibits π-π stacking with aromatic residues in enzyme active sites, analogous to pteridine derivatives’ interactions with PTR1 .
- Piperidine Flexibility : The piperidine ring’s chair-to-boat conformational changes (observed in AChE inhibitors) could modulate binding kinetics .
Q & A
Q. What are the key synthetic pathways for Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate?
The synthesis typically involves multi-step reactions:
- Thiazolo-triazole core formation : Cyclization of precursors under controlled temperature (60–80°C) in ethanol or methanol to generate the thiazolo[3,2-b][1,2,4]triazole moiety .
- Alkylation and coupling : Introduction of phenyl and piperidine groups via nucleophilic substitution or Friedel-Crafts reactions, using catalysts like BF₃·Et₂O or bases (e.g., K₂CO₃) in aprotic solvents (DMF, DCM) .
- Esterification : Final carboxylation with ethyl chloroformate in anhydrous conditions to yield the ethyl ester group . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product with >95% purity .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths/angles and stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxy and methyl groups at δ 5.2–6.0 ppm and δ 2.1–2.3 ppm, respectively) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 475.56 for C₂₂H₂₉N₅O₅S) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in activity (e.g., anti-inflammatory vs. neuroprotective effects) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance target binding affinity, while bulky groups reduce solubility .
- Assay variability : Standardize in vitro models (e.g., NLRP3 inflammasome inhibition assays at 10 µM concentration) and use positive controls (e.g., MCC950) to normalize activity metrics .
- Computational docking : Compare binding modes using software like AutoDock Vina with protein targets (e.g., COX-2 or 14-α-demethylase) to rationalize potency differences .
Q. How can reaction yields be optimized for large-scale synthesis?
Key factors include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but require strict moisture control to avoid hydrolysis .
- Catalyst screening : Transition metals (Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) enhance regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for thiazolo-triazole cyclization) with 15–20% yield improvement .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., with NLRP3) over 100 ns trajectories using AMBER or GROMACS .
- QSAR modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values to design analogs with improved activity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .
Methodological Challenges
Q. How to address low reproducibility in crystallographic data for structural analogs?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) for weakly diffracting crystals .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices, reducing R-factor errors by ~5% .
- Crystallization screening : Optimize conditions (e.g., PEG 4000/pH 7.0 buffer) using high-throughput vapor diffusion .
Q. What in silico tools validate the compound’s metabolic stability?
- ADMET prediction : SwissADME or pkCSM estimate CYP450 metabolism (e.g., CYP3A4 t₁/₂) and permeability (LogP ≈ 2.5) .
- Metabolite identification : Use Mass Frontier or MetaboLynx to simulate Phase I/II transformations (e.g., hydroxylation at C6 or ester hydrolysis) .
Structural-Activity Relationships (SAR)
Q. How do substituents on the phenyl ring influence biological activity?
- Electron-donating groups (-OCH₃) : Enhance anti-inflammatory activity (IC₅₀ = 1.2 µM) by stabilizing hydrogen bonds with NLRP3’s ASC domain .
- Halogen substitutions (-Cl, -F) : Improve neuroprotection (EC₅₀ = 0.8 µM) via hydrophobic interactions with tau protein’s microtubule-binding region .
- Steric effects : Bulky groups (e.g., -CF₃) reduce blood-brain barrier penetration (LogBB < -1.0) but increase plasma stability (t₁/₂ > 6h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
